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molecular formula C9H9NO B8292155 2-Methyl-3-(prop-2-ynyloxy)pyridine CAS No. 69022-72-6

2-Methyl-3-(prop-2-ynyloxy)pyridine

Cat. No. B8292155
M. Wt: 147.17 g/mol
InChI Key: DPOQEVKDXHAFPC-UHFFFAOYSA-N
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Patent
US08846675B2

Procedure details

The title compound was synthesized using 3-hydroxy-2-methylpyridine and propargyl chloride in a manner similar to that described in Intermediate 13, Step 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:9](Cl)[C:10]#[CH:11].N1NN=C(COC2C=CC(N3C=NN=N3)=NC=2)C=1>>[CH3:8][C:3]1[C:2]([O:1][CH2:11][C:10]#[CH:9])=[CH:7][CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=NC=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Cl
Step Three
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1NN=C(C1)COC=1C=CC(=NC1)N1N=NN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC=C1OCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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